XR 3054

Description

Propriétés

Numéro CAS |

247090-97-7 |

|---|---|

Formule moléculaire |

C13H22O2 |

Poids moléculaire |

210.31258 |

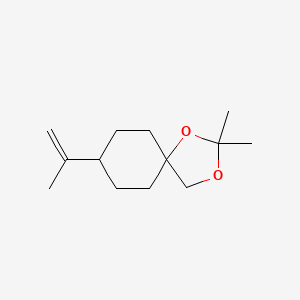

Nom IUPAC |

2,2-dimethyl-8-prop-1-en-2-yl-1,3-dioxaspiro[4.5]decane |

InChI |

InChI=1S/C13H22O2/c1-10(2)11-5-7-13(8-6-11)9-14-12(3,4)15-13/h11H,1,5-9H2,2-4H3 |

Clé InChI |

PUEZSVQWMHEGRF-BJHJDKERSA-N |

SMILES |

CC(=C)C1CCC2(CC1)COC(O2)(C)C |

Apparence |

White solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

XR3054; XR-3054; XR 3054. |

Origine du produit |

United States |

Foundational & Exploratory

Unveiling XR3054: A Technical Guide to a Novel Farnesyltransferase Inhibitor

For Immediate Release

This technical whitepaper provides a comprehensive overview of the discovery, mechanism of action, and biological activity of XR3054, a novel, limonene-derived inhibitor of farnesyl protein transferase (FPTase). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology and signal transduction.

Executive Summary

Compound XR3054 has been identified as a novel inhibitor of farnesyl protein transferase, an enzyme implicated in the post-translational modification of key signaling proteins, most notably Ras.[1] Structurally analogous to limonene, XR3054 demonstrates significant potential in cancer research by disrupting aberrant cellular signaling pathways. This document summarizes the available preclinical data on XR3054, including its inhibitory effects on FPTase, cancer cell proliferation, and downstream signaling events. Due to the limited public availability of the primary research article, the synthetic methodology and detailed experimental protocols presented herein are based on established and representative techniques for this class of compounds.

Discovery and Synthesis

XR3054 was developed as a structural analog of farnesol, a natural substrate of FPTase, with a structural relationship to limonene.[1] While the specific synthetic route for XR3054 is not publicly available, a plausible synthetic approach for limonene-derived FPTase inhibitors can be conceptualized.

Note: The following synthesis is a representative example and may not reflect the actual synthesis of XR3054.

A potential synthetic pathway could involve the modification of the limonene scaffold to introduce functionalities that mimic the pyrophosphate-binding region of the natural substrate, farnesyl pyrophosphate. This could be achieved through a multi-step synthesis involving reactions such as hydroboration-oxidation to introduce a hydroxyl group, followed by conversion to a leaving group and subsequent displacement with a phosphate mimic or a polar head group designed to interact with the active site of FPTase.

Mechanism of Action

XR3054 functions as a competitive inhibitor of farnesyl protein transferase. FPTase catalyzes the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a cysteine residue within the C-terminal CAAX motif of target proteins. This farnesylation is a critical step for the membrane localization and subsequent activation of numerous signaling proteins, including the Ras superfamily of small GTPases. By inhibiting FPTase, XR3054 prevents the farnesylation of Ras and other key proteins, thereby disrupting their ability to participate in signal transduction cascades that are often hyperactive in cancer.

The inhibition of Ras farnesylation by XR3054 leads to a reduction in the activation of downstream effectors, such as the Mitogen-Activated Protein (MAP) kinase pathway.[1]

Biological Activity

In Vitro Enzyme Inhibition

XR3054 was initially identified for its ability to inhibit the in vitro farnesylation of CAAX recognition peptides.[1]

| Assay | IC50 (µM) |

| In vitro farnesylation of CAAX peptides | 50 |

Inhibition of Cancer Cell Proliferation

XR3054 has demonstrated potent anti-proliferative activity against a panel of human cancer cell lines.[1]

| Cell Line | Cancer Type | IC50 (µM) |

| LNCaP | Prostate Cancer | 12.4 |

| PC3 | Prostate Cancer | 12.2 |

| SW480 | Colon Carcinoma | 21.4 |

| HT1080 | Fibrosarcoma | 8.8 |

Inhibition of Anchorage-Independent Growth

A key characteristic of transformed cells is their ability to grow in an anchorage-independent manner. XR3054 was shown to inhibit the anchorage-independent growth of NIH 3T3 cells transformed with the v12 H-ras oncogene.[1]

| Assay | Cell Line | IC50 (µM) |

| Anchorage-Independent Growth | v12 H-ras transformed NIH 3T3 | 30 |

Effect on Downstream Signaling

Consistent with its mechanism of action as an FPTase inhibitor, XR3054 was observed to reduce the phosphorylation of p42 MAP kinase (ERK2) in both parental and v12 H-ras transformed NIH 3T3 cells.[1]

Experimental Protocols

The following are representative experimental protocols for the key assays used to characterize XR3054.

In Vitro Farnesyltransferase Assay

This assay measures the ability of a compound to inhibit the transfer of a farnesyl group to a peptide substrate.

Protocol:

-

A reaction mixture containing purified recombinant FPTase, a biotinylated CAAX peptide substrate, and [3H]-farnesyl pyrophosphate in assay buffer is prepared.

-

Varying concentrations of XR3054 or a vehicle control are added to the reaction mixture.

-

The reaction is initiated and incubated at 37°C for a defined period.

-

The reaction is terminated, and the biotinylated peptide is captured on a streptavidin-coated plate.

-

Unbound [3H]-farnesyl pyrophosphate is washed away.

-

The amount of incorporated radioactivity is quantified using a scintillation counter.

-

IC50 values are calculated from the dose-response curves.

Anchorage-Independent Growth (Soft Agar) Assay

This assay assesses the ability of a compound to inhibit the growth of transformed cells in a semi-solid medium.

Protocol:

-

A base layer of 0.6% agar in culture medium is poured into 6-well plates and allowed to solidify.

-

A single-cell suspension of v12 H-ras transformed NIH 3T3 cells is prepared in a top layer of 0.3% agar in culture medium.

-

Varying concentrations of XR3054 or a vehicle control are added to the top agar mixture.

-

The top agar containing the cells and compound is layered onto the base agar.

-

Plates are incubated at 37°C in a humidified incubator for 2-3 weeks, with periodic feeding.

-

Colonies are stained with a solution such as crystal violet.

-

The number and size of colonies are quantified using microscopy and image analysis software.

Western Blot for MAP Kinase Phosphorylation

This method is used to detect the phosphorylation status of specific proteins, such as p42 MAP kinase.

Protocol:

-

NIH 3T3 cells (parental or transformed) are treated with XR3054 or a vehicle control for a specified time.

-

Cells are lysed in a buffer containing phosphatase and protease inhibitors.

-

Protein concentration in the lysates is determined using a standard assay (e.g., BCA).

-

Equal amounts of protein from each sample are separated by SDS-PAGE.

-

Proteins are transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the phosphorylated form of p42 MAP kinase.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

The membrane can be stripped and re-probed with an antibody for total p42 MAP kinase to confirm equal protein loading.

Conclusion

XR3054 is a promising farnesyl protein transferase inhibitor with demonstrated activity in preclinical models of cancer. Its ability to inhibit FPTase, block cancer cell proliferation, and suppress anchorage-independent growth highlights its potential as a lead compound for further drug development. The data suggests that the anti-proliferative effects of XR3054 are mediated, at least in part, through the inhibition of the Ras-MAP kinase signaling pathway. Further investigation into the synthesis, pharmacokinetics, and in vivo efficacy of XR3054 is warranted to fully elucidate its therapeutic potential.

References

XR 3054: A Technical Whitepaper on the Identification of Farnesyl Protein Transferase as its Primary Biological Target

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the identification of the biological target of the compound XR 3054. It consolidates the available quantitative data, outlines the experimental approaches used in its characterization, and visualizes the pertinent biological pathways and experimental workflows.

Executive Summary

This compound is a novel small molecule inhibitor targeting farnesyl protein transferase (FPTase) .[1] Structurally analogous to farnesol, this compound competitively inhibits the farnesylation of proteins containing the CAAX recognition motif, a critical post-translational modification for the function of numerous signaling proteins, most notably the Ras family of small GTPases.[1] By inhibiting FPTase, this compound disrupts the proper localization and function of these proteins, leading to the suppression of downstream signaling cascades, such as the MAP kinase pathway, and ultimately inhibiting cancer cell proliferation and anchorage-independent growth.[1]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through various in vitro and cell-based assays. The key findings are summarized in the tables below.

Table 1: In Vitro and Cellular Inhibitory Activity of this compound [1]

| Assay Type | Target/Cell Line | Parameter | Value (µM) |

| In Vitro Farnesylation | CAAX Recognition Peptides | IC50 | 50 |

| Anchorage-Independent Growth | V12 H-ras transformed NIH 3T3 | IC50 | 30 |

Table 2: Antiproliferative Activity of this compound in Human Cancer Cell Lines [1]

| Cell Line | Cancer Type | IC50 (µM) |

| LnCAP | Prostate | 12.4 |

| PC3 | Prostate | 12.2 |

| SW480 | Colon | 21.4 |

| HT1080 | Colon | 8.8 |

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is the inhibition of farnesyl protein transferase (FPTase). This enzyme is responsible for attaching a farnesyl pyrophosphate group to a cysteine residue within the C-terminal CAAX box of substrate proteins. This lipid modification is crucial for the membrane localization and subsequent biological activity of these proteins. A key substrate of FPTase is the Ras protein, a central node in signal transduction pathways that regulate cell growth, differentiation, and survival.

By inhibiting the farnesylation of Ras, this compound prevents its association with the plasma membrane, thereby blocking its ability to be activated and to transduce downstream signals. One of the major downstream pathways of Ras is the Raf-MEK-ERK (MAP kinase) cascade. The inhibition of Ras farnesylation by this compound leads to a reduction in the phosphorylation and activation of p42 MAP kinase (ERK2).[1]

References

In Vitro Profile of XR 3054: A Farnesyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

XR 3054 is a synthetic analogue of limonene identified as a potent inhibitor of protein farnesyltransferase (FTase). This enzyme plays a crucial role in the post-translational modification of several key signaling proteins, most notably those in the Ras superfamily. Farnesylation is a prerequisite for the proper membrane localization and function of these proteins. Dysregulation of the Ras signaling pathway is a hallmark of many human cancers, making FTase an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the preliminary in vitro studies of this compound, detailing its inhibitory activity, effects on cancer cell proliferation, and its mechanism of action.

Quantitative Data Summary

The in vitro activity of this compound has been characterized through various assays, with the key quantitative data summarized in the tables below for ease of comparison.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Farnesyltransferase Inhibition | CAAX recognition peptide | IC50 | 50 µM | [1] |

| Anchorage-Independent Growth | V12 H-ras transformed NIH 3T3 cells | IC50 | 30 µM | [1] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |

| LnCAP | Prostate Cancer | IC50 | 12.4 | [1] |

| PC3 | Prostate Cancer | IC50 | 12.2 | [1] |

| SW480 | Colon Carcinoma | IC50 | 21.4 | [1] |

| HT1080 | Fibrosarcoma | IC50 | 8.8 | [1] |

Mechanism of Action: Inhibition of the Ras-MAPK Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting farnesyltransferase, thereby preventing the farnesylation of key proteins such as p21ras. This disruption of post-translational modification leads to the suppression of the downstream Ras-Raf-MEK-ERK (MAPK) signaling cascade, which is critical for cell proliferation, differentiation, and survival. In vitro studies have demonstrated that this compound dose-dependently reduces the farnesylation of p21ras and subsequently decreases the phosphorylation of p42 mitogen-activated protein (MAP) kinase[1].

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Farnesyltransferase Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of farnesyltransferase. A common method involves a non-radioactive, fluorescence-based approach.

Materials:

-

Recombinant farnesyltransferase (FTase) enzyme

-

Farnesyl pyrophosphate (FPP) substrate

-

Dansylated peptide substrate (e.g., Dansyl-GCVLS)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM DTT, 10 µM ZnCl₂, 0.01% Triton X-100)

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

Black, flat-bottom 96-well microplate

-

Fluorescence plate reader (Excitation: ~340 nm, Emission: ~550 nm)

Procedure:

-

Prepare a reaction mixture containing assay buffer, the dansylated peptide substrate, and FPP.

-

Add varying concentrations of this compound or vehicle control to the wells of the microplate.

-

Initiate the reaction by adding the FTase enzyme to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

-

Measure the fluorescence intensity in each well. The transfer of the farnesyl group to the dansylated peptide increases its fluorescence.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., LnCAP, PC3, SW480, HT1080)

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well cell culture plates

-

Microplate reader (absorbance at ~570 nm)

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Determine the IC50 value by plotting cell viability against the logarithm of the drug concentration.

Anchorage-Independent Growth (Soft Agar) Assay

This assay assesses the ability of a compound to inhibit the anchorage-independent growth of transformed cells, a hallmark of carcinogenesis.

Materials:

-

Transformed cells (e.g., V12 H-ras transformed NIH 3T3)

-

Complete cell culture medium

-

Agar (e.g., Noble agar)

-

This compound

-

6-well plates

Procedure:

-

Prepare a base layer of 0.6% agar in complete medium in each well of a 6-well plate and allow it to solidify.

-

Prepare a top layer by mixing the cells with 0.3% agar in complete medium containing various concentrations of this compound or vehicle control.

-

Carefully overlay the cell-agar mixture onto the base layer and allow it to solidify.

-

Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, feeding the cells with medium containing the respective treatments every few days.

-

After the incubation period, stain the colonies with a solution like crystal violet.

-

Count the number of colonies in each well.

-

Calculate the percentage of inhibition of colony formation for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value from a dose-response curve.

References

XR 3054 safety and toxicity profile

Absence of Publicly Available Data for XR 3054

Introduction

A comprehensive review of publicly accessible scientific literature, clinical trial registries, and chemical databases has revealed no information on a compound designated as "this compound." This suggests that this compound is likely an internal, proprietary codename for a developmental compound that has not yet been publicly disclosed, a discontinued project for which data was never published, or a hypothetical substance. Therefore, it is not possible to provide an in-depth technical guide on its safety and toxicity profile as requested.

The following sections outline the standard methodologies and data presentation that would be included in such a guide, should information on this compound become publicly available.

1. Preclinical Safety and Toxicity Profile

A thorough preclinical safety and toxicity assessment is fundamental to drug development. This typically involves a battery of in vitro and in vivo studies to identify potential hazards and establish a preliminary safety window.

1.1. In Vitro Toxicology

In vitro studies are crucial for early-stage hazard identification and mechanistic understanding. Key assays would include:

-

Genotoxicity Assays: To assess the potential for a compound to induce genetic mutations or chromosomal damage. Standard assays include the Ames test (bacterial reverse mutation), in vitro micronucleus assay, and chromosomal aberration assay in mammalian cells.

-

Cardiotoxicity Assays: To evaluate the potential for cardiac-related adverse effects. The hERG (human Ether-à-go-go-Related Gene) assay is a critical component for assessing the risk of QT prolongation.

-

Hepatotoxicity Assays: To determine the potential for liver injury using primary hepatocytes or other liver-derived cell lines.

-

Cytotoxicity Assays: General cell viability assays (e.g., MTT, LDH) across various cell lines to determine the concentration at which the compound becomes toxic to cells.

1.2. In Vivo Toxicology

In vivo studies in animal models are essential for understanding the systemic effects of a compound.

-

Acute Toxicity Studies: To determine the effects of a single, high dose of the compound and to establish the maximum tolerated dose (MTD) and LD50 (lethal dose for 50% of the population).

-

Repeat-Dose Toxicity Studies: To evaluate the toxicological effects of repeated administration over various durations (e.g., 14-day, 28-day, 90-day). These studies help to identify target organs of toxicity and establish the No-Observed-Adverse-Effect-Level (NOAEL).

-

Safety Pharmacology Studies: To investigate the effects of the compound on vital organ systems, including the cardiovascular, respiratory, and central nervous systems.

-

Carcinogenicity Studies: Long-term studies to assess the tumorigenic potential of the compound.

-

Reproductive and Developmental Toxicity Studies: To evaluate the potential effects on fertility, embryonic development, and offspring.

2. Pharmacokinetics and ADME

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a compound is critical for interpreting toxicity data.

-

Absorption: Bioavailability studies to determine the fraction of an administered dose that reaches the systemic circulation.

-

Distribution: Studies to understand how the compound distributes throughout the body and whether it accumulates in specific tissues.

-

Metabolism: Identification of major metabolic pathways and the enzymes involved (e.g., cytochrome P450 enzymes).

-

Excretion: Determination of the primary routes of elimination from the body (e.g., urine, feces).

3. Data Presentation

Quantitative data from these studies would be summarized in tables for clarity and ease of comparison.

Table 1: Summary of In Vitro Toxicity Data for this compound

| Assay | System | Endpoint | Result |

|---|---|---|---|

| Ames Test | S. typhimurium | Mutagenicity | Data Not Available |

| In Vitro Micronucleus | CHO cells | Clastogenicity | Data Not Available |

| hERG Assay | HEK293 cells | IC50 | Data Not Available |

| Hepatotoxicity | Primary Hepatocytes | LC50 | Data Not Available |

Table 2: Summary of In Vivo Toxicity Data for this compound

| Study Type | Species | Route of Administration | Key Findings (e.g., NOAEL, Target Organs) |

|---|---|---|---|

| Acute Toxicity | Rat | Oral | Data Not Available |

| 28-Day Repeat-Dose | Dog | Intravenous | Data Not Available |

| Cardiovascular Safety | Monkey | Oral | Data Not Available |

4. Experimental Protocols and Visualizations

Detailed experimental protocols would be provided for all key studies. Additionally, diagrams would be used to visualize complex processes.

4.1. Example Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical repeat-dose toxicity study.

Caption: A generalized workflow for an in vivo repeat-dose toxicity study.

4.2. Example Signaling Pathway

If this compound were, for example, an inhibitor of a specific kinase pathway, a diagram would be created to illustrate its mechanism of action.

Caption: Hypothetical signaling pathway showing inhibition by this compound.

While a detailed safety and toxicity profile for this compound cannot be provided due to the absence of public data, this guide outlines the comprehensive approach that would be taken to characterize its safety. The methodologies, data presentation formats, and visualizations described represent the industry standard for generating a thorough toxicological assessment of a novel therapeutic candidate. Further information would be contingent on the public disclosure of data by the sponsoring organization.

potential therapeutic applications of XR 3054

Absence of Publicly Available Data on XR 3054

Following a comprehensive search of scientific literature, patent databases, and clinical trial registries, no information was found for a compound designated "this compound." This lack of publicly available data prevents the creation of the requested in-depth technical guide on its potential therapeutic applications.

The absence of information on "this compound" suggests several possibilities:

-

Internal Designation: "this compound" may be an internal code used by a research institution or pharmaceutical company for a compound that has not yet been disclosed in public forums such as scientific journals or conferences.

-

Early-Stage Development: The compound may be in a very early stage of preclinical development, with data remaining confidential.

-

Project Discontinuation: Research and development on this compound may have been terminated before any public disclosure.

-

Typographical Error: The designation provided may contain a typographical error.

Without any accessible data regarding the mechanism of action, pharmacological profile, or associated biological pathways of this compound, it is not possible to provide the requested quantitative data tables, detailed experimental protocols, or signaling pathway diagrams.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the designation and consult internal documentation if this compound is part of an ongoing research program. Should "this compound" be a different or misspelled designation, providing the correct information may allow for a successful literature search and the generation of the requested technical guide.

Unveiling the Enigmatic Farnesyl Transferase Inhibitor XR 3054: A Technical Review of a Promising Anti-Cancer Agent

For Immediate Release

London, United Kingdom – November 20, 2025 – In the landscape of oncology research, the quest for targeted therapies has led to the investigation of numerous molecular pathways critical for cancer cell proliferation and survival. Among these, the Ras signaling cascade, frequently mutated in human cancers, has been a focal point for drug development. Farnesyl protein transferase (FPTase), a key enzyme in the post-translational modification and activation of Ras proteins, has emerged as a promising therapeutic target. This whitepaper delves into the available scientific literature on XR 3054, a novel inhibitor of FPTase, summarizing its mechanism of action, preclinical efficacy, and the current challenges in identifying its homologous compounds due to the proprietary nature of its exact chemical structure.

Introduction to this compound: A Farnesyl Transferase Inhibitor

This compound has been identified in scientific literature as a novel inhibitor of farnesyl protein transferase. Structurally, it is described as being related to limonene and similar to farnesol, the natural substrate of FPTase. By inhibiting this enzyme, this compound aims to disrupt the localization of Ras proteins to the cell membrane, a critical step for their function in signal transduction pathways that drive cell growth and proliferation.

Mechanism of Action and Preclinical Activity

This compound exerts its anti-cancer effects by competitively inhibiting the farnesylation of proteins, most notably Ras. This inhibition has been shown to disrupt downstream signaling pathways, including the MAP kinase (MAPK) pathway, which is crucial for cell proliferation.

Quantitative Data on In Vitro Efficacy

Preclinical studies have demonstrated the potential of this compound in various cancer cell lines. The available data on its inhibitory concentrations (IC50) are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| v-H-ras transformed NIH 3T3 | Fibrosarcoma | ~30 | [1] |

| LNCaP | Prostate Cancer | 12.4 | [1] |

| PC3 | Prostate Cancer | 12.2 | [1] |

| SW480 | Colon Carcinoma | 21.4 | [1] |

| HT1080 | Fibrosarcoma | 8.8 | [1] |

Table 1: In Vitro Antiproliferative Activity of this compound

Signaling Pathway Inhibition

This compound has been shown to effectively reduce the phosphorylation of p42 MAP kinase (ERK2), a key downstream effector in the Ras signaling pathway. This provides a molecular basis for its antiproliferative effects.

Figure 1: Simplified Ras Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

The following provides a generalized methodology for assessing the activity of FPTase inhibitors like this compound, based on standard laboratory practices.

Farnesyl Protein Transferase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a compound against FPTase.

Methodology:

-

Recombinant human FPTase is incubated with a biotinylated peptide substrate (e.g., a derivative of the C-terminal sequence of K-Ras) and [³H]-farnesyl pyrophosphate in an appropriate assay buffer.

-

The test compound (e.g., this compound) is added at varying concentrations.

-

The reaction is allowed to proceed at 37°C and then stopped.

-

The amount of [³H]-farnesyl incorporated into the peptide substrate is quantified using a scintillation counter after capturing the biotinylated peptide on a streptavidin-coated plate.

-

IC50 values are calculated from the dose-response curves.

Figure 2: A generalized workflow for an in vitro FPTase inhibition assay.

The Challenge of Identifying Homologous Compounds

A significant challenge in advancing the research on this compound is the current lack of publicly available information regarding its precise chemical structure. Despite its description as a limonene/farnesol analog, the exact IUPAC name, CAS number, or a graphical representation of the molecule is not disclosed in the accessible scientific literature. This proprietary nature of the compound's structure makes it impossible to perform targeted searches for homologous compounds or analogs.

Homologous compounds are a series of compounds with the same general formula, usually varying by a single parameter, such as the length of a carbon chain. Identifying such compounds would be crucial for:

-

Structure-Activity Relationship (SAR) studies: To understand which parts of the molecule are essential for its activity and to design more potent and selective inhibitors.

-

Pharmacokinetic profiling: To improve properties such as absorption, distribution, metabolism, and excretion (ADME).

-

Exploring alternative scaffolds: To develop novel FPTase inhibitors with different chemical properties.

Without the foundational structure of this compound, the scientific community is limited in its ability to build upon the initial promising findings.

Conclusion and Future Directions

This compound represents a promising, albeit enigmatic, farnesyl transferase inhibitor with demonstrated preclinical activity against various cancer cell lines. Its ability to inhibit a key enzyme in the oncogenic Ras signaling pathway underscores its therapeutic potential. However, the advancement of this compound and the development of related analogs are currently hampered by the unavailability of its exact chemical structure.

Future progress in this area is contingent on the disclosure of the molecular structure of this compound. Once this information becomes public, it will open the door for medicinal chemists and drug developers to:

-

Synthesize and evaluate a library of homologous compounds.

-

Conduct detailed SAR and computational modeling studies.

-

Optimize the lead compound to enhance its efficacy and drug-like properties.

Until then, this compound remains a compelling but inaccessible lead in the ongoing effort to develop effective, targeted cancer therapies. Further research and transparency regarding its chemical identity are eagerly awaited by the scientific community.

References

Methodological & Application

Application Notes: XR 3054, a Novel Farnesyltransferase Inhibitor

Application Notes and Protocols for the Use of XR 3054 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

XR 3054 is a novel small molecule inhibitor of farnesyl protein transferase (FPTase), an enzyme crucial for the post-translational modification of several key signaling proteins, most notably members of the Ras superfamily.[1] By inhibiting the farnesylation of these proteins, this compound disrupts their localization to the cell membrane and subsequent activation of downstream signaling pathways, such as the MAP kinase cascade, which are often dysregulated in cancer.[1] Preclinical evidence suggests that farnesyltransferase inhibitors (FTIs) like this compound hold therapeutic promise for various malignancies.[1][2][3][4]

These application notes provide a comprehensive guide for the utilization of this compound in preclinical animal models, covering essential protocols for efficacy, pharmacokinetic, and toxicity studies. The information presented herein is based on established methodologies for the preclinical evaluation of farnesyltransferase inhibitors.

Mechanism of Action: Inhibition of Farnesyltransferase

This compound acts as a competitive inhibitor of FPTase, preventing the transfer of a farnesyl pyrophosphate moiety to the C-terminal CAAX motif of substrate proteins.[1] This inhibition blocks the membrane association and activation of key signaling molecules, including Ras, leading to the downstream suppression of proliferative and survival pathways.

Figure 1: Mechanism of Action of this compound.

Preclinical Application Protocols

In Vivo Efficacy Studies in Xenograft Models

This protocol outlines the assessment of this compound's anti-tumor activity in a subcutaneous xenograft model.

Experimental Workflow:

Figure 2: Xenograft Study Workflow.

Methodology:

-

Animal Model: Severe combined immunodeficient (SCID) or athymic nude mice are commonly used.

-

Cell Lines: Select appropriate human cancer cell lines with known Ras mutation status.

-

Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1 x 106 to 1 x 107 cells) into the flank of each mouse.

-

Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm3) before randomizing mice into treatment and control groups.

-

Drug Formulation and Administration:

-

Vehicle: A suitable vehicle for this compound needs to be empirically determined (e.g., 0.5% methylcellulose in sterile water).

-

Dosing: Based on preclinical studies of other FTIs, a starting dose range of 25-100 mg/kg, administered orally (p.o.) or intraperitoneally (i.p.) once or twice daily, is a reasonable starting point. Dose-ranging studies are essential.

-

-

Monitoring:

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x length x width2).

-

Monitor body weight and clinical signs of toxicity at each measurement.

-

-

Endpoints:

-

Primary endpoint: Tumor growth inhibition.

-

Secondary endpoints: Survival, body weight changes.

-

Euthanize animals when tumors reach a predetermined size, exhibit ulceration, or if significant toxicity is observed.

-

-

Tissue Collection: At necropsy, collect tumors and major organs for histopathological and pharmacodynamic analysis.

Data Presentation:

| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |

| Tumor Growth Inhibition (%) | 0 | (To be determined) | (To be determined) |

| Mean Tumor Volume (mm³) at Day X | (To be determined) | (To be determined) | (To be determined) |

| Change in Body Weight (%) | (To be determined) | (To be determined) | (To be determined) |

| Median Survival (days) | (To be determined) | (To be determined) | (To be determined) |

Pharmacokinetic (PK) Studies

This protocol is designed to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound in an animal model.

Methodology:

-

Animal Model: Use a relevant rodent species (e.g., rats or mice).

-

Drug Administration: Administer a single dose of this compound via the intended clinical route (e.g., oral gavage or intravenous injection).

-

Sample Collection: Collect serial blood samples at predetermined time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

-

Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify this compound concentrations in plasma.

-

Data Analysis: Use pharmacokinetic software to calculate key parameters.

Data Presentation:

| PK Parameter | Oral Administration | Intravenous Administration |

| Cmax (ng/mL) | (To be determined) | (To be determined) |

| Tmax (h) | (To be determined) | N/A |

| AUC0-t (ng*h/mL) | (To be determined) | (To be determined) |

| t1/2 (h) | (To be determined) | (To be determined) |

| Bioavailability (%) | (To be determined) | N/A |

| Clearance (mL/h/kg) | (To be determined) | (To be determined) |

| Volume of Distribution (L/kg) | (To be determined) | (To be determined) |

Toxicity Studies

This protocol aims to identify potential toxicities and establish a maximum tolerated dose (MTD) for this compound.

Methodology:

-

Animal Model: Use at least two species, one rodent (e.g., rat) and one non-rodent (e.g., dog), as per regulatory guidelines.

-

Dose Escalation: Administer escalating doses of this compound to different cohorts of animals.

-

Duration: Conduct acute (single dose) and sub-chronic (e.g., 28-day repeated dose) studies.

-

Monitoring:

-

Daily clinical observations for signs of toxicity.

-

Regular body weight and food consumption measurements.

-

Hematology and clinical chemistry analysis at baseline and termination.

-

-

Pathology:

-

Gross necropsy of all animals.

-

Histopathological examination of a comprehensive list of organs and tissues.

-

Data Presentation:

| Dose Group | Clinical Observations | Body Weight Change (%) | Key Hematology Findings | Key Clinical Chemistry Findings | Key Histopathology Findings |

| Vehicle Control | Normal | (To be determined) | Within normal limits | Within normal limits | No significant findings |

| Low Dose | (To be determined) | (To be determined) | (To be determined) | (To be determined) | (To be determined) |

| Mid Dose | (To be determined) | (To be determined) | (To be determined) | (To be determined) | (To be determined) |

| High Dose | (To be determined) | (To be determined) | (To be determined) | (To be determined) | (To be determined) |

Conclusion

The protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound in animal models. It is imperative to note that these are generalized protocols, and specific experimental parameters, such as animal models, cell lines, dosing regimens, and analytical methods, should be optimized based on the specific research questions and the characteristics of this compound. Rigorous and well-designed preclinical studies are critical for advancing our understanding of this compound and its potential as a therapeutic agent.

References

- 1. Farnesyltransferase inhibitors. Preclinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pre-clinical development of farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of farnesyl transferase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The potential of farnesyltransferase inhibitors as cancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

XR 3054 dosage and administration guidelines

For Researchers, Scientists, and Drug Development Professionals

Abstract

XR 3054 is a novel, small-molecule inhibitor of farnesyl protein transferase (FPTase), an enzyme crucial in the post-translational modification of various cellular proteins, including the Ras superfamily of small GTPases.[1][2] By inhibiting FPTase, this compound disrupts the proper localization and function of these proteins, leading to the suppression of downstream signaling pathways implicated in cell proliferation and survival. These notes provide a summary of the known in vitro activity of this compound and offer detailed protocols for its application in preclinical research settings.

Mechanism of Action

This compound is structurally related to limonene and acts as a competitive inhibitor of FPTase.[1][2] FPTase catalyzes the transfer of a farnesyl pyrophosphate group to a cysteine residue within the C-terminal CAAX motif of target proteins. This farnesylation is a critical step for the membrane localization and subsequent activation of proteins like Ras. By inhibiting this process, this compound prevents Ras from associating with the plasma membrane, thereby blocking the activation of downstream signaling cascades, most notably the MAP kinase (MAPK) pathway.[1][2][3] This disruption of signaling ultimately leads to an anti-proliferative effect in susceptible cells.[1][2]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound as an FPTase inhibitor.

In Vitro Activity

This compound has demonstrated inhibitory activity against FPTase and the proliferation of several human cancer cell lines. A summary of the available quantitative data is presented below.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay | Target/Cell Line | IC50 Value (µM) | Reference |

| FPTase Inhibition | CAAX Recognition Peptides | 50 | [1][2] |

| Anchorage-Independent Growth | V12 H-ras transformed NIH 3T3 | 30 | [1][2] |

| Cell Proliferation | LnCAP (Prostate Cancer) | 12.4 | [1][2] |

| Cell Proliferation | PC3 (Prostate Cancer) | 12.2 | [1][2] |

| Cell Proliferation | SW480 (Colon Carcinoma) | 21.4 | [1][2] |

| Cell Proliferation | HT1080 (Fibrosarcoma) | 8.8 | [1][2] |

Experimental Protocols

In Vitro Farnesyl Protein Transferase (FPTase) Inhibition Assay

This protocol is a general guideline for determining the in vitro inhibitory activity of this compound against FPTase. Commercial kits are available for this purpose.

Materials:

-

Recombinant FPTase

-

Farnesyl pyrophosphate (FPP)

-

Dansylated peptide substrate (e.g., Dansyl-GCVLS)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 5 mM DTT)

-

This compound stock solution (in DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer. It is recommended to start with a high concentration (e.g., 1 mM) and perform 1:3 or 1:5 serial dilutions.

-

In a 96-well plate, add 10 µL of each this compound dilution. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Prepare a master mix containing the FPTase enzyme and the dansylated peptide substrate in the assay buffer.

-

Add 20 µL of the enzyme/peptide master mix to each well.

-

Initiate the reaction by adding 20 µL of FPP to each well.

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

Measure the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 550 nm.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using appropriate software.

Anchorage-Independent Growth (Soft Agar) Assay

This protocol outlines the procedure to assess the effect of this compound on the anchorage-independent growth of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., V12 H-ras transformed NIH 3T3)

-

Complete cell culture medium

-

Agarose, low melting point

-

6-well plates

-

This compound stock solution (in DMSO)

Procedure:

-

Bottom Agar Layer:

-

Prepare a 1.2% agarose solution in sterile water and autoclave.

-

Melt the agarose and cool to 40°C in a water bath.

-

Mix the 1.2% agarose solution 1:1 with 2x complete cell culture medium (pre-warmed to 37°C) to get a final concentration of 0.6% agarose.

-

Dispense 1.5 mL of the 0.6% agarose mixture into each well of a 6-well plate and allow it to solidify at room temperature.

-

-

Top Agar Layer with Cells:

-

Trypsinize and count the cells. Prepare a single-cell suspension.

-

Prepare a 0.7% agarose solution and cool to 40°C.

-

In a separate tube, mix the cell suspension with complete medium and the desired concentration of this compound.

-

Mix the cell/XR 3054 suspension with the 0.7% agarose solution to a final agarose concentration of 0.35%. A typical cell density is 5,000 to 10,000 cells per well.

-

Carefully layer 1.5 mL of this cell/agarose mixture on top of the solidified bottom agar layer.

-

-

Incubation and Analysis:

-

Allow the top layer to solidify at room temperature.

-

Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 14-21 days.

-

Feed the cells twice a week by adding 200 µL of complete medium containing the appropriate concentration of this compound on top of the agar.

-

After the incubation period, stain the colonies with a solution of 0.005% crystal violet in methanol for 1 hour.

-

Count the number of colonies in each well using a microscope.

-

Experimental Workflow Diagram

Caption: A general experimental workflow for the preclinical evaluation of this compound.

In Vivo Administration Guidelines (Hypothetical)

Disclaimer: To date, no public data on the in vivo dosage, administration, or pharmacokinetics of this compound is available. The following is a general protocol for a hypothetical preclinical study in a mouse xenograft model and should be optimized accordingly.

Vehicle Formulation: The solubility of this compound should be determined in various pharmaceutically acceptable vehicles. A common starting point for lipophilic compounds is a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

Administration Route and Schedule: Based on preclinical studies of other farnesyltransferase inhibitors, oral (p.o.) or intraperitoneal (i.p.) administration are common routes. A once-daily (QD) or twice-daily (BID) dosing schedule is often employed.

Hypothetical Dosing Study:

-

Dose Range Finding: Start with a wide range of doses (e.g., 10, 30, and 100 mg/kg) administered to a small group of non-tumor-bearing mice to assess for acute toxicity and tolerability.

-

Efficacy Study:

-

Implant cancer cells (e.g., HT1080) subcutaneously into the flank of immunocompromised mice.

-

When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer this compound at the determined tolerable doses and schedule. The control group should receive the vehicle only.

-

Measure tumor volume and body weight 2-3 times per week.

-

At the end of the study, collect tumors and tissues for pharmacodynamic and biomarker analysis (e.g., Western blot for farnesylated proteins).

-

Safety and Handling

Standard laboratory safety precautions should be followed when handling this compound. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. The compound should be handled in a well-ventilated area or a chemical fume hood. For detailed information, refer to the Material Safety Data Sheet (MSDS).

Ordering Information

This compound is a research compound and is not approved for human use. It can be obtained from various chemical suppliers specializing in research-grade small molecules.

References

Application Notes and Protocols for the Quantification of XR 3054 (Acrolein Diethyl Acetal)

Disclaimer: The compound "XR 3054" is not a recognized pharmaceutical designation in publicly available literature. However, searches for this term consistently identify the chemical entity with CAS Registry Number 3054-95-3, which is Acrolein Diethyl Acetal. Therefore, these application notes and protocols are provided for the quantification of Acrolein Diethyl Acetal, assuming it to be the compound of interest.

Physicochemical Properties of Acrolein Diethyl Acetal

| Property | Value | Reference |

| CAS Registry Number | 3054-95-3 | [1][2] |

| Molecular Formula | C₇H₁₄O₂ | [2] |

| Molecular Weight | 130.19 g/mol | [1] |

| Appearance | Colorless Liquid | [1] |

| Boiling Point | 125 °C | [2] |

| Density | 0.854 g/mL at 25 °C | [2] |

| Synonyms | 3,3-Diethoxy-1-propene, Acrylaldehyde diethyl acetal | [3] |

Method 1: Quantification by Gas Chromatography with Flame Ionization Detection (GC-FID)

Application Note

This application note describes a validated method for the quantification of Acrolein Diethyl Acetal (this compound) in a solution using Gas Chromatography with Flame Ionization Detection (GC-FID). This method is suitable for the routine analysis of bulk material and simple formulations where the analyte is present at concentrations detectable by FID. The method is based on the separation of Acrolein Diethyl Acetal from other components on a non-polar capillary column followed by its detection and quantification.

The workflow for this method involves sample preparation by dilution, followed by direct injection into the GC-FID system. The quantification is achieved by using an external or internal standard method.

Experimental Protocol

1. Reagents and Materials:

-

Acrolein Diethyl Acetal (Reference Standard, >95% purity)

-

Methanol (HPLC or GC grade)

-

Internal Standard (e.g., Dodecane, GC grade), if required

-

Volumetric flasks and pipettes (Class A)

-

GC vials with septa

2. Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

-

Capillary column: DB-1, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column).[4][5]

3. Chromatographic Conditions:

| Parameter | Setting |

| Column | DB-1, 30 m x 0.25 mm ID, 0.25 µm |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

| Carrier Gas | Helium or Nitrogen |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Temperature Program | Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 150 °CHold: 5 min at 150 °C |

| Detector Temperature | 280 °C |

| Detector Gases | Hydrogen and Air (as per manufacturer's recommendation) |

4. Standard Solution Preparation:

-

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of Acrolein Diethyl Acetal reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with methanol to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

5. Sample Preparation:

-

Accurately weigh a quantity of the sample expected to contain about 10 mg of Acrolein Diethyl Acetal into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with methanol.

-

Further dilute as necessary to bring the concentration within the calibration range.

6. Analytical Procedure:

-

Inject the prepared standard and sample solutions into the GC-FID system.

-

Record the chromatograms and integrate the peak area for Acrolein Diethyl Acetal.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of Acrolein Diethyl Acetal in the sample from the calibration curve.

Data Presentation: Method Validation Summary (GC-FID)

| Parameter | Acceptance Criteria | Expected Result |

| Linearity (R²) | ≥ 0.995 | > 0.998 |

| Range | 1 - 100 µg/mL | - |

| Accuracy (% Recovery) | 90.0 - 110.0% | 98.5 - 101.2% |

| Precision (% RSD) | ||

| - Repeatability | ≤ 2.0% | < 1.5% |

| - Intermediate Precision | ≤ 3.0% | < 2.5% |

| Limit of Detection (LOD) | S/N ≥ 3 | ~0.3 µg/mL |

| Limit of Quantification (LOQ) | S/N ≥ 10 | ~1.0 µg/mL |

| Specificity | No interference at the retention time of the analyte | Peak purity > 99% |

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note

This application note details a selective and sensitive method for the quantification of Acrolein Diethyl Acetal (this compound) using Gas Chromatography coupled with Mass Spectrometry (GC-MS). This method is particularly useful for analyzing samples in complex matrices or for confirmation of identity due to the high selectivity of mass spectrometric detection. The analysis can be performed in either full scan mode for qualitative and quantitative purposes or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity in quantitative analysis.

Experimental Protocol

1. Reagents and Materials:

-

Same as for the GC-FID method.

2. Instrumentation:

-

Gas chromatograph interfaced with a mass spectrometer (e.g., a single quadrupole MS).

-

Capillary column: DB-1, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).[4][5]

3. GC-MS Conditions:

| Parameter | Setting |

| GC Conditions | |

| - Injector Temperature | 250 °C |

| - Injection Volume | 1 µL |

| - Split Ratio | 50:1 |

| - Carrier Gas | Helium |

| - Flow Rate | 1.0 mL/min |

| - Oven Program | Same as GC-FID method |

| MS Conditions | |

| - Ion Source | Electron Ionization (EI) |

| - Ionization Energy | 70 eV |

| - Source Temperature | 230 °C |

| - Transfer Line Temp. | 280 °C |

| - Scan Mode | Full Scan (m/z 35-200) or SIM |

| - SIM Ions (Quantifier/Qualifier) | To be determined from the mass spectrum of Acrolein Diethyl Acetal (e.g., m/z 101, 85, 57) |

4. Standard and Sample Preparation:

-

Prepare standard and sample solutions as described in the GC-FID method.

5. Analytical Procedure:

-

Perform an initial injection of a concentrated standard solution in full scan mode to determine the retention time and identify characteristic ions for Acrolein Diethyl Acetal.

-

Select appropriate ions for SIM mode analysis (typically a quantifier ion and one or two qualifier ions).

-

Set up the instrument for a SIM acquisition method.

-

Inject the standard and sample solutions.

-

Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration.

-

Calculate the concentration of Acrolein Diethyl Acetal in the samples. Confirm the identity of the analyte by ensuring the ratio of qualifier to quantifier ions is within acceptable limits (e.g., ±20%) of that observed for the standard.

Data Presentation: Method Validation Summary (GC-MS in SIM Mode)

| Parameter | Acceptance Criteria | Expected Result |

| Linearity (R²) | ≥ 0.995 | > 0.999 |

| Range | 0.05 - 10 µg/mL | - |

| Accuracy (% Recovery) | 90.0 - 110.0% | 99.1 - 102.5% |

| Precision (% RSD) | ||

| - Repeatability | ≤ 5.0% | < 3.0% |

| - Intermediate Precision | ≤ 7.0% | < 5.0% |

| Limit of Detection (LOD) | S/N ≥ 3 | ~0.01 µg/mL |

| Limit of Quantification (LOQ) | S/N ≥ 10 | ~0.05 µg/mL |

| Specificity | No interfering peaks at the retention time and m/z of the analyte | Confirmed by ion ratio |

References

Application Notes and Protocols for XR 3054 in High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

XR 3054 is a novel small molecule inhibitor of farnesyl protein transferase (FPTase), an enzyme crucial for the post-translational modification of several key signaling proteins, most notably those in the Ras superfamily.[1] Farnesylation is a type of prenylation, a process that involves the attachment of a farnesyl pyrophosphate group to a cysteine residue within a C-terminal "CAAX" motif of a target protein. This lipid modification is essential for the proper subcellular localization and function of these proteins, including their anchoring to the cell membrane.

The Ras proteins are critical components of signaling pathways that regulate cell proliferation, differentiation, and survival. Mutations in Ras genes are frequently observed in various human cancers, leading to constitutively active Ras signaling and uncontrolled cell growth. By inhibiting FPTase, this compound prevents the farnesylation and subsequent activation of Ras, thereby blocking downstream signaling cascades such as the MAP kinase pathway.[1] This mechanism makes FPTase an attractive target for anticancer drug development, and this compound serves as a valuable tool for investigating this pathway and for the discovery of new therapeutic agents.

These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize novel FPTase inhibitors.

Mechanism of Action of this compound

This compound acts as a competitive inhibitor of FPTase, likely competing with the farnesyl pyrophosphate substrate. Inhibition of FPTase by this compound leads to a reduction in the farnesylation of p21 Ras, which in turn decreases the phosphorylation of downstream effectors like p42 mitogen-activated protein (MAP) kinase.[1] This ultimately results in the inhibition of anchorage-independent growth of transformed cells.[1] The antiproliferative effects of this compound have been demonstrated in several cancer cell lines.[1]

Caption: Ras signaling pathway and the inhibitory action of this compound.

Data Presentation

The inhibitory activity of this compound has been quantified against both the FPTase enzyme and a panel of human cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Target | Cell Line/Assay | IC50 (µM) | Reference |

| Farnesyl Protein Transferase (FPTase) | In vitro farnesylation of CAAX peptides | 50 | [1] |

| Anchorage-Independent Growth | v-H-ras transformed NIH 3T3 cells | 30 | [1] |

| Cell Proliferation | LnCAP (Prostate Cancer) | 12.4 | [1] |

| Cell Proliferation | PC3 (Prostate Cancer) | 12.2 | [1] |

| Cell Proliferation | SW480 (Colon Carcinoma) | 21.4 | [1] |

| Cell Proliferation | HT1080 (Fibrosarcoma) | 8.8 | [1] |

Experimental Protocols

Two primary types of assays are recommended for high-throughput screening of FPTase inhibitors using this compound as a positive control: a biochemical assay to directly measure FPTase activity and a cell-based assay to assess the downstream cellular effects of FPTase inhibition.

Biochemical HTS Assay: In Vitro FPTase Activity

This protocol describes a fluorescence polarization (FP)-based assay to measure the inhibition of FPTase. The assay relies on the change in polarization of a fluorescently labeled farnesyl pyrophosphate analogue upon its enzymatic transfer to a biotinylated Ras peptide.

Materials:

-

Recombinant human FPTase

-

Fluorescently labeled farnesyl pyrophosphate (e.g., NBD-FPP)

-

Biotinylated Ras peptide (e.g., Biotin-GCVLS)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM ZnCl₂, 20 mM KCl, 5 mM MgCl₂, 1 mM DTT

-

This compound (positive control)

-

Test compounds

-

384-well, low-volume, black microplates

-

Plate reader capable of fluorescence polarization measurements

Protocol:

-

Compound Plating:

-

Prepare serial dilutions of test compounds and this compound in DMSO.

-

Using an automated liquid handler, dispense 100 nL of each compound dilution into the wells of a 384-well plate.

-

-

Enzyme and Substrate Preparation:

-

Prepare a master mix of FPTase and biotinylated Ras peptide in assay buffer.

-

Prepare a separate solution of NBD-FPP in assay buffer.

-

-

Assay Reaction:

-

Add 10 µL of the FPTase/Ras peptide master mix to each well of the compound plate.

-

Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

-

Initiate the enzymatic reaction by adding 10 µL of the NBD-FPP solution to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

-

Detection:

-

Stop the reaction by adding 5 µL of 0.5 M EDTA.

-

Measure the fluorescence polarization on a compatible plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the positive (this compound) and negative (DMSO) controls.

-

Determine the IC50 values for active compounds.

-

Cell-Based HTS Assay: Cell Proliferation (MTS Assay)

This protocol uses a colorimetric method to assess the impact of FPTase inhibition on the proliferation of a cancer cell line known to be sensitive to this pathway, such as HT1080.

Materials:

-

HT1080 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (positive control)

-

Test compounds

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

384-well, clear-bottom, tissue culture-treated microplates

-

Automated liquid handling system

-

Microplate reader capable of absorbance measurements

Protocol:

-

Cell Seeding:

-

Trypsinize and count HT1080 cells.

-

Seed the cells into 384-well plates at a density of 1,000 cells/well in 40 µL of complete growth medium.

-

Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

-

-

Compound Addition:

-

Prepare serial dilutions of test compounds and this compound in the appropriate medium.

-

Add 10 µL of the compound dilutions to the respective wells.

-

-

Incubation:

-

Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

-

MTS Assay:

-

Add 10 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

-

Detection:

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition of cell proliferation for each compound concentration.

-

Determine the IC50 values for active compounds.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify novel FPTase inhibitors.

Caption: High-throughput screening workflow for FPTase inhibitors.

References

Application Notes and Protocols: Preparing Stock Solutions of XR 3054

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of XR 3054, a hypothetical small molecule inhibitor. Adherence to these guidelines is crucial for ensuring the stability, activity, and reproducibility of experimental results. The following sections include information on the physicochemical properties of this compound, recommended solvents, and step-by-step procedures for solubilization and storage.

Physicochemical and Handling Properties of this compound

Proper handling and storage of this compound are essential to maintain its integrity and activity. The compound is supplied as a lyophilized powder. Before opening, it is recommended to centrifuge the vial to ensure all the powder is collected at the bottom.[1]

Table 1: Properties of this compound

| Property | Value |

| Molecular Weight | 450.5 g/mol |

| Appearance | Off-white to pale yellow powder |

| Purity | ≥98% (by HPLC) |

| Solubility (at 25°C) | See Table 2 |

| Storage (Powder) | -20°C for up to 3 years[2][3] |

Solubility of this compound

The choice of solvent is critical for dissolving this compound and for the compatibility of the stock solution with downstream experimental assays. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions.

Table 2: Solubility Data for this compound

| Solvent | Solubility | Notes |

| DMSO | ≥ 50 mg/mL | Recommended for primary stock solutions. |

| Ethanol | ≥ 20 mg/mL | May be used for specific applications. |

| Water | Insoluble | Do not use water as a primary solvent. |

| Cell Culture Media | Precipitates | Direct dilution of high-concentration DMSO stocks may cause precipitation. |

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous, sterile-filtered DMSO

-

Sterile microcentrifuge tubes

-

Calibrated pipettes and sterile tips

Procedure:

-

Pre-handling: Allow the vial of this compound powder to equilibrate to room temperature before opening to avoid condensation. Centrifuge the vial briefly to collect all the powder at the bottom.

-

Calculation: To prepare a 10 mM stock solution from 1 mg of this compound (MW = 450.5 g/mol ), you will need to add 221.98 µL of DMSO.

-

Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

-

-

Dissolution: Carefully add the calculated volume of DMSO to the vial containing the this compound powder.

-

Mixing: Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[2] Visually inspect the solution to ensure no particulates are present.

-

Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[1][2][3]

-

Storage: Store the aliquots at -20°C or -80°C.

Preparation of Working Solutions

For cell-based assays, the high-concentration DMSO stock solution needs to be diluted to a final working concentration in the cell culture medium.

Procedure:

-

Intermediate Dilution: It is recommended to first prepare an intermediate dilution of the stock solution in DMSO before the final dilution into the aqueous medium. This helps to prevent precipitation of the compound.

-

Final Dilution: Slowly add the intermediate dilution to the cell culture medium while vortexing or mixing to ensure rapid dispersal.

-

Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[1][3] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.[2][3]

Storage and Stability

Proper storage of this compound is critical for maintaining its chemical integrity and biological activity.

Table 3: Recommended Storage Conditions

| Form | Storage Temperature | Shelf Life |

| Powder | -20°C | Up to 3 years[3] |

| In DMSO | -20°C | Up to 1 month[1][3] |

| -80°C | Up to 6 months[1][3] | |

| In Aqueous Solution | Not Recommended | Unstable; prepare fresh for each use. |

Note: Avoid repeated freeze-thaw cycles of stock solutions.[1][2][3]

Hypothetical Signaling Pathway for this compound

This compound is a potent and selective inhibitor of the hypothetical Kinase A (KINA), a key component in the Pro-Survival Signaling Pathway. By inhibiting KINA, this compound blocks the downstream phosphorylation of Transcription Factor B (TFB), leading to the upregulation of apoptotic genes.

Caption: Hypothetical signaling pathway inhibited by this compound.

Safety Precautions

Handle this compound in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Refer to the Safety Data Sheet (SDS) for complete safety information.

References

Application Notes and Protocols for Studying the Effects of XR 3054 using Immunohistochemistry

Introduction

XR 3054 is a novel small molecule inhibitor of farnesyl protein transferase (FPTase).[1][2] FPTase is a critical enzyme responsible for the post-translational modification of various proteins, most notably members of the Ras superfamily of small GTPases. This modification, known as farnesylation, involves the attachment of a farnesyl pyrophosphate group to a cysteine residue within a C-terminal "CAAX" motif of the target protein. Farnesylation is essential for the proper subcellular localization and function of these proteins, anchoring them to the cell membrane where they participate in signal transduction.

The Ras proteins are key components of the MAP kinase (MAPK) signaling pathway, which regulates fundamental cellular processes including proliferation, differentiation, and survival. By inhibiting FPTase, this compound prevents the farnesylation of Ras, leading to its mislocalization and subsequent inactivation. This disruption of the Ras-MAPK signaling cascade has been shown to reduce the phosphorylation of p42 MAP kinase (also known as ERK2) and inhibit the proliferation of various cancer cell lines, including those of prostatic and colonic origin.[1]

These application notes provide a detailed immunohistochemistry (IHC) protocol to investigate the downstream effects of this compound treatment on the Ras-MAPK signaling pathway by assessing the expression and localization of key pathway components, such as total Ras or phosphorylated ERK (p-ERK), in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Signaling Pathway Affected by this compound

The primary target of this compound is farnesyl protein transferase (FPTase), which plays a crucial role in the activation of the Ras/MAPK signaling pathway. The diagram below illustrates the mechanism of action of this compound and its impact on this pathway.

Immunohistochemistry Protocol: Detection of Total Ras or Phospho-ERK in FFPE Tissues

This protocol provides a general framework for the immunohistochemical staining of proteins in the Ras-MAPK pathway. It is essential to optimize specific parameters such as antibody concentration and incubation times for each new antibody and tissue type.

Materials and Reagents

| Reagent | Supplier | Catalog Number |

| Primary Antibody (e.g., anti-Ras, anti-p-ERK) | Varies | Varies |

| Biotinylated Secondary Antibody | Varies | Varies |

| Streptavidin-HRP Conjugate | Varies | Varies |

| DAB Chromogen Kit | Vector Labs | SK-4105 |

| Hematoxylin Counterstain | Vector Labs | H-3404 |

| Xylene | Varies | Varies |

| Ethanol (100%, 95%, 80%, 70%) | Varies | Varies |

| Deionized Water (dH2O) | - | - |

| 10X PBS Buffer | Varies | Varies |

| Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0) | Varies | Varies |

| 3% Hydrogen Peroxide in Methanol | - | - |

| Blocking Buffer (e.g., 5% Normal Goat Serum in PBS) | Varies | Varies |

| Mounting Medium | Varies | Varies |

Experimental Workflow

The following diagram outlines the key steps in the immunohistochemistry protocol.

Detailed Protocol

1. Deparaffinization and Rehydration a. Immerse slides in Xylene: 2 changes for 5 minutes each.[3] b. Immerse in 100% Ethanol: 2 changes for 3 minutes each.[3] c. Immerse in 95% Ethanol: 1 minute.[3] d. Immerse in 80% Ethanol: 1 minute.[3] e. Rinse in running deionized water for 5 minutes.[3]

2. Antigen Retrieval a. Immerse slides in a staining dish filled with 10 mM Sodium Citrate buffer, pH 6.0. b. Heat the slides in a steamer or water bath at 95-100°C for 30 minutes.[3] c. Allow the slides to cool to room temperature in the buffer for at least 30 minutes.[3] d. Rinse slides in 1X PBS for 5 minutes.

3. Peroxidase Blocking a. Immerse slides in 3% hydrogen peroxide in methanol for 30-40 minutes at room temperature to block endogenous peroxidase activity.[3] b. Wash slides in 1X PBS: 2 changes for 5 minutes each.[3]

4. Blocking a. Carefully wipe around the tissue section and draw a hydrophobic barrier with a PAP pen. b. Apply blocking buffer (e.g., 5% normal goat serum in PBS) to cover the tissue section. c. Incubate in a humidified chamber for 1 hour at room temperature.[3]

5. Primary Antibody Incubation a. Drain the blocking buffer from the slides (do not wash). b. Dilute the primary antibody (e.g., anti-Ras or anti-p-ERK) to its optimal concentration in the blocking buffer. c. Apply the diluted primary antibody to the tissue sections. d. Incubate in a humidified chamber overnight at 4°C or for 1.5 hours at room temperature.[3]

6. Secondary Antibody and Detection a. Wash slides in 1X PBS: 3 changes for 3 minutes each.[3] b. Apply a biotinylated secondary antibody that corresponds to the host species of the primary antibody. c. Incubate for 30 minutes at room temperature in a humidified chamber.[3] d. Wash slides in 1X PBS: 3 changes for 3 minutes each.[3] e. Apply Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature. f. Wash slides in 1X PBS: 3 changes for 3 minutes each.

7. Chromogen Development a. Prepare the DAB chromogen solution according to the manufacturer's instructions. b. Apply the DAB solution to the tissue sections and monitor the color development under a microscope (typically 2-10 minutes). c. Stop the reaction by immersing the slides in deionized water.[3]

8. Counterstaining a. Immerse slides in Hematoxylin QS for 30 seconds.[3] b. Rinse thoroughly with deionized water. c. "Blue" the sections by dipping in a weak ammonia water solution or PBS. d. Rinse again with deionized water.

9. Dehydration and Mounting a. Dehydrate the slides through graded ethanol solutions in reverse order of rehydration (70%, 80%, 95%, 100% Ethanol). b. Clear the slides in Xylene: 2 changes for 5 minutes each. c. Apply a drop of permanent mounting medium to the tissue and place a coverslip, avoiding air bubbles. d. Allow the slides to dry before viewing.

Data Interpretation

The staining intensity and localization of the target protein (e.g., Ras, p-ERK) should be evaluated. In tissues treated with this compound, a decrease in membrane-associated Ras staining or a reduction in nuclear and/or cytoplasmic p-ERK staining would be expected compared to untreated controls. This would be indicative of the inhibitory effect of this compound on the Ras-MAPK signaling pathway. Quantitative analysis can be performed by scoring the staining intensity and the percentage of positive cells.

Conclusion

This application note provides a comprehensive guide for utilizing immunohistochemistry to study the effects of the farnesyl protein transferase inhibitor, this compound. By assessing key proteins in the Ras-MAPK pathway, researchers can effectively characterize the cellular response to this compound treatment in tissue samples. The provided protocol offers a robust starting point for these investigations, with the understanding that optimization is crucial for achieving reliable and reproducible results.

References

Troubleshooting & Optimization

troubleshooting XR 3054 experimental variability

Welcome to the technical support center for XR3054. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental variability and ensuring the generation of robust and reproducible data.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the potency of XR3054 between different batches of the compound. What could be the cause?

A1: Batch-to-batch variability of a compound can stem from several factors. It is crucial to first verify the purity and identity of each batch of XR3054 using analytical methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry. Inconsistencies in synthesis or purification processes can lead to differences in the final product. We recommend implementing a rigorous quality control protocol for each new batch received.

Q2: Our in vitro cell-based assays with XR3054 are showing inconsistent results from one experiment to the next. What are the common sources of this variability?